molecular formula C31H55N5O7 B6297672 Propargyl-DOTA-tris(tBu)ester CAS No. 911197-00-7

Propargyl-DOTA-tris(tBu)ester

Cat. No.: B6297672
CAS No.: 911197-00-7
M. Wt: 609.8 g/mol
InChI Key: KSCCMOOFLZFMFP-UHFFFAOYSA-N
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Description

Propargyl-DOTA-tris(tBu)ester is a chemical compound that has garnered significant interest in various scientific fields due to its unique characteristics. It is a bifunctional chelator containing an alkyne group, an alkyl linker, and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. This compound is widely used in diagnostic and therapeutic applications, such as magnetic resonance imaging contrast agents, positron emission tomography and single-photon emission computed tomography imaging agents, and radiotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-DOTA-tris(tBu)ester typically involves the preparation of the DOTA chelator from a cyclen precursor on a solid-phase support. This method is efficient and cost-effective, facilitating the rapid and high-purity preparation of DOTA-linked peptides for imaging and therapy . The synthetic strategy includes the functionalization of peptides with the DOTA chelator, followed by radiolabeling with isotopes such as gallium-68 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the solid-phase synthesis approach mentioned above can be scaled up for industrial applications, ensuring high purity and efficiency in the production process .

Mechanism of Action

The mechanism of action of Propargyl-DOTA-tris(tBu)ester involves its ability to form stable and inert complexes with metal ions under physiological conditions. This stability is crucial for its use in imaging and therapeutic applications. The compound targets specific molecular pathways and receptors, such as the bombesin/gastrin-releasing peptide receptors, which are overexpressed in certain types of cancer .

Comparison with Similar Compounds

Propargyl-DOTA-tris(tBu)ester is compared with other similar compounds, such as DOTA-tris-(tBu ester) and azido-mono-amide-DOTA-tris-(tBu ester). These compounds share similar chelating properties but differ in their functional groups and specific applications .

List of Similar Compounds

Properties

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-10-[2-oxo-2-(prop-2-ynylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55N5O7/c1-11-12-32-25(37)21-33-13-15-34(22-26(38)41-29(2,3)4)17-19-36(24-28(40)43-31(8,9)10)20-18-35(16-14-33)23-27(39)42-30(5,6)7/h1H,12-24H2,2-10H3,(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCCMOOFLZFMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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